molecular formula C16H11ClF2N4O2 B278849 1-(4-chlorophenyl)-N-[3-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

1-(4-chlorophenyl)-N-[3-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

Cat. No. B278849
M. Wt: 364.73 g/mol
InChI Key: JENZUXPVPYVVAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-N-[3-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for investigating various biological processes and pathways. In

Scientific Research Applications

1-(4-chlorophenyl)-N-[3-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of various enzymes and proteins, such as cyclin-dependent kinases, Aurora kinases, and histone deacetylases. It has also been investigated for its potential anticancer, antifungal, and antiviral activities.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[3-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific targets in cells. This compound binds to the active site of enzymes and proteins, thereby inhibiting their activity and disrupting various cellular processes. For example, 1-(4-chlorophenyl)-N-[3-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the cell cycle progression and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-chlorophenyl)-N-[3-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide depend on its specific target and the cellular context. This compound has been shown to affect various cellular processes, such as DNA replication, transcription, and protein synthesis. It has also been investigated for its potential effects on the immune system, inflammation, and metabolism.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-chlorophenyl)-N-[3-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide in lab experiments include its high potency and selectivity for specific targets, its ability to induce specific cellular responses, and its well-characterized mechanism of action. However, the limitations of this compound include its potential toxicity and off-target effects, as well as the need for careful optimization of experimental conditions and dosages.

Future Directions

There are several future directions for the study of 1-(4-chlorophenyl)-N-[3-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide. These include the investigation of its potential applications in other areas of scientific research, such as neuroscience, immunology, and infectious diseases. Additionally, the development of more potent and selective analogs of this compound could lead to new therapeutic strategies for various diseases. Finally, the use of 1-(4-chlorophenyl)-N-[3-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide as a tool for chemical biology and drug discovery could provide valuable insights into various biological processes and pathways.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-N-[3-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 3-difluoromethoxyaniline, followed by the reaction of the resulting intermediate with sodium azide and triethylamine. The final product is obtained through the reaction of the intermediate with 1,2,4-triazole-3-carboxylic acid. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of the compound.

properties

Product Name

1-(4-chlorophenyl)-N-[3-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

Molecular Formula

C16H11ClF2N4O2

Molecular Weight

364.73 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[3-(difluoromethoxy)phenyl]-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C16H11ClF2N4O2/c17-10-4-6-12(7-5-10)23-9-20-14(22-23)15(24)21-11-2-1-3-13(8-11)25-16(18)19/h1-9,16H,(H,21,24)

InChI Key

JENZUXPVPYVVAJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC(F)F)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.